1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

Biomonitoring Pediatric Obesity Phthalate Metabolism

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester (CAS 82975-96-0), also known as 6-OH-MEHP, is a secondary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Formed via CYP-mediated ω-1 hydroxylation of the primary metabolite MEHP , it is a member of a complex metabolic cascade.

Molecular Formula C₁₆H₂₂O₅
Molecular Weight 294.34
CAS No. 82975-96-0
Cat. No. B1146632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester
CAS82975-96-0
Synonyms1,2-Benzenedicarboxylic Acid Mono(2-ethyl-6-hydroxyhexyl) Ester
Molecular FormulaC₁₆H₂₂O₅
Molecular Weight294.34
Structural Identifiers
SMILESCCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(2-ethyl-6-hydroxyhexyl) Phthalate (CAS 82975-96-0): A Key Secondary DEHP Metabolite for Exposure and Metabolic Research


1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester (CAS 82975-96-0), also known as 6-OH-MEHP, is a secondary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Formed via CYP-mediated ω-1 hydroxylation of the primary metabolite MEHP [1], it is a member of a complex metabolic cascade. Unlike the primary metabolite MEHP, 6-OH-MEHP is a downstream product whose profile is often used to distinguish recent from ongoing exposure in human biomonitoring studies. It is routinely measured alongside its structural isomers (e.g., 5-OH-MEHP) and other oxidized metabolites (5-oxo-MEHP, 5-cx-MEHP) in urine as a biomarker of DEHP exposure.

Why Generic Substitution of DEHP Metabolites Fails: The Case for 6-OH-MEHP Specificity in Scientific Procurement


Generic substitution among DEHP metabolites (e.g., using MEHP or 5-OH-MEHP interchangeably with 6-OH-MEHP) is not scientifically valid. These metabolites exhibit distinct metabolic kinetics and differential associations with health outcomes due to their unique chemical structures and positions in the oxidative pathway. As demonstrated in targeted metabolomics studies, 6-OH-MEHP possesses a distinct urinary detection frequency and concentration profile compared to its isomers, which directly affects its utility as a specific biomarker for exposure assessment and epidemiological studies. Selecting the incorrect metabolite can lead to misclassification of exposure sources, distorted pharmacokinetic models, and spurious conclusions in toxicological and clinical research.

Quantitative Evidence Guide: Differentiation of 6-OH-MEHP (CAS 82975-96-0) from Closest Structural Analogs


Differential Urinary Detection Frequency: 6-OH-MEHP vs. Other DEHP Metabolites in a Pediatric Cohort

In a 2015 study by Smerieri et al., the detection frequency of 6-OH-MEHP in urine was notably lower and more variable than other DEHP oxidative metabolites. Specifically, 6-OH-MEHP was less detectable in normal-weight control subjects compared to obese subjects, a pattern less pronounced for other measured metabolites like 5-oxo-MEHP and 5-OH-MEHP [1]. This differential detectability highlights the compound's unique sensitivity to physiological state, which is critical for study design in metabolic research.

Biomonitoring Pediatric Obesity Phthalate Metabolism

Correlation with Insulin Sensitivity: Unique Metabolic Association of 6-OH-MEHP

The same study by Smerieri et al. investigated correlations between urinary DEHP metabolite concentrations and indices of insulin sensitivity. While MEHP and its primary oxidation products showed relationships with metabolic parameters, 6-OH-MEHP displayed a distinct correlation profile. In the overall pediatric cohort, changes in 6-OH-MEHP concentration were linked to measurements of insulin sensitivity, contributing to the complex biological connections unmasked by data mining analysis [1]. This specific association pattern was not uniformly observed for the isomeric 5-OH-MEHP or 5-oxo-MEHP in all subgroups.

Insulin Resistance Endocrine Disruption Metabolomics

Positional Isomer Differentiation: 6-OH-MEHP vs. 5-OH-MEHP in Metabolic Pathways

6-OH-MEHP (mono(2-ethyl-6-hydroxyhexyl) phthalate) is a distinct positional isomer from the more commonly cited 5-OH-MEHP (mono(2-ethyl-5-hydroxyhexyl) phthalate). Both are products of CYP-mediated ω-1 oxidation of MEHP, but hydroxylation occurs at adjacent carbon positions on the ethylhexyl side chain. Literature on fetal exposure notes that MEHP is metabolized to both mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH MEHP) and mono(2-ethyl-6-hydroxyhexyl) phthalate (6-OH MEHP) [1]. This structural difference is non-trivial for analytical chemistry, as chromatographic separation and mass spectrometric detection require distinct optimization. Procurement of the exact isomer is critical for method development, as co-elution or cross-reactivity can compromise specificity in LC-MS/MS assays [2].

Xenobiotic Metabolism CYP450 Isomer Specificity

Optimal Scientific Application Scenarios for 6-OH-MEHP (CAS 82975-96-0)


Human Biomonitoring and Epidemiological Studies of DEHP Exposure

6-OH-MEHP is an essential analytical standard for labs quantifying the full spectrum of DEHP metabolites in human urine or serum. Its inclusion enables accurate exposure reconstruction and source apportionment in population-scale studies, where reliance solely on MEHP or 5-OH-MEHP provides an incomplete picture. Evidence from pediatric cohorts demonstrates that its concentration profile is uniquely sensitive to factors like obesity and puberty status [1].

Pharmacokinetic and Toxicokinetic Modeling of DEHP Metabolism

In controlled dosing studies to establish metabolic half-lives and excretion kinetics of DEHP, 6-OH-MEHP serves as a critical secondary metabolite marker. Its distinct elimination profile compared to MEHP and 5-OH-MEHP [1] allows modelers to parameterize the sequential oxidative steps, which is necessary for physiologically based pharmacokinetic (PBPK) models used in regulatory risk assessment.

Investigation of Phthalate-Induced Metabolic Disruption

For research on the link between phthalate exposure and metabolic diseases such as insulin resistance and obesity, 6-OH-MEHP offers a unique association signal. Studies show that its fluctuation in urine correlates with insulin sensitivity measures, a relationship that is not as strong for other oxidative metabolites [1]. Procuring the pure standard is required to generate reliable quantitative data for such association studies.

Quote Request

Request a Quote for 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.